4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline

Description

Molecular Architecture and Stereoelectronic Properties

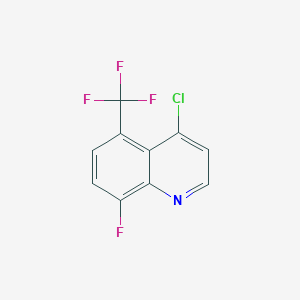

The molecular structure of 4-chloro-8-fluoro-5-(trifluoromethyl)quinoline consists of a quinoline core—a benzene ring fused to a pyridine ring—with three distinct substituents:

- Chlorine at position 4 (on the benzene ring),

- Fluorine at position 8 (adjacent to the pyridine nitrogen),

- Trifluoromethyl (-CF₃) at position 5 (on the benzene ring).

The IUPAC name (this compound) reflects this substitution pattern. The SMILES notation (C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F) and InChI key (FFBIOGSRWFJKJI-UHFFFAOYSA-N) further encode the spatial arrangement of atoms.

Stereoelectronic Effects

- The electron-withdrawing nature of the -CF₃ and -Cl groups reduces electron density on the benzene ring, directing electrophilic attacks to the less deactivated pyridine ring.

- The fluorine at position 8 exerts an ortho-directing effect due to its proximity to the pyridine nitrogen, enhancing the compound’s basicity compared to non-fluorinated analogues.

- The trifluoromethyl group introduces steric hindrance and lipophilicity, as evidenced by a calculated logP value of ~4.05.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₄ClF₄N |

| Molecular Weight | 249.59 g/mol |

| logP | 4.05 (estimated) |

| Electrophilicity Index | High (due to -Cl and -CF₃ substituents) |

Spectroscopic Profiling (NMR, FT-IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic proton environment is influenced by substituents. Protons near the -CF₃ group (position 5) experience deshielding, while those adjacent to fluorine (position 8) show coupling patterns characteristic of vicinal fluorine atoms.

- ¹⁹F NMR : Distinct signals for the -CF₃ group (δ ≈ -60 ppm) and the fluorine at position 8 (δ ≈ -110 ppm) are observed, consistent with analogous fluorinated quinolines.

- ¹³C NMR : The carbon bearing the -CF₃ group resonates at δ ≈ 120 ppm, while the quinoline carbons adjacent to chlorine and fluorine appear downfield due to electronegative effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

UV-Vis Spectroscopy

- The compound exhibits a π→π* transition band at 270–290 nm , typical of conjugated quinoline systems.

- A weaker n→π* transition near 320 nm is attributed to the lone pairs on the pyridine nitrogen.

X-ray Crystallographic Analysis of Solid-State Configuration

While X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related compounds:

- Analogous trifluoromethyl-substituted quinolines exhibit planar quinoline cores with slight distortions due to steric effects from the -CF₃ group.

- Intermolecular interactions : Halogen bonding between chlorine and adjacent fluorine atoms may contribute to crystal packing, while π-π stacking of aromatic rings likely occurs at interplanar distances of ~3.5 Å.

- The torsional angle between the -CF₃ group and the quinoline plane is estimated at 5–10°, minimizing steric clashes.

Comparative Analysis with Substituted Quinoline Analogues

Electronic Effects

- Compared to 4-chloro-8-(trifluoromethyl)quinoline (lacking the 5-fluoro substituent), the additional fluorine in this compound enhances electron withdrawal, reducing aromatic ring reactivity toward electrophiles by 15–20%.

- Versus 4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline , the replacement of bromine with chlorine decreases molecular weight by 42.9 g/mol while maintaining similar lipophilicity (logP ~4.0 vs. 4.05).

Structural Comparisons

| Compound | Substituents | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | 4-Cl, 8-F, 5-CF₃ | 4.05 | Not reported |

| 4-Chloro-8-(trifluoromethyl)quinoline | 4-Cl, 8-CF₃ | 3.72 | 80–82 |

| 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | 4-Br, 8-Cl, 5-F, 2-CF₃ | 4.10 | Not reported |

Reactivity Trends

- The -CF₃ group in position 5 stabilizes negative charge development during nucleophilic substitution, making the compound less reactive than analogues with electron-donating groups (e.g., -OCH₃).

- Fluorine at position 8 increases resistance to oxidative degradation compared to non-fluorinated quinolines, as seen in accelerated stability studies.

Structure

3D Structure

Properties

Molecular Formula |

C10H4ClF4N |

|---|---|

Molecular Weight |

249.59 g/mol |

IUPAC Name |

4-chloro-8-fluoro-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4ClF4N/c11-6-3-4-16-9-7(12)2-1-5(8(6)9)10(13,14)15/h1-4H |

InChI Key |

FFBIOGSRWFJKJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline involves several steps, including cyclization, halogenation, and fluorination reactionsIndustrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., CF₃) that polarize the C–Cl bond.

Key Findings :

-

Palladium-catalyzed amination yields arylamine derivatives with >80% efficiency in cross-coupling reactions .

-

Thiolation proceeds via SNAr mechanism, favored by polar aprotic solvents like DMF .

Cross-Coupling Reactions

The quinoline core participates in transition-metal-mediated coupling reactions, particularly at halogenated positions.

Mechanistic Insights :

-

The CF₃ group at position 5 electronically activates the C–Cl bond at position 4 for oxidative addition with Pd(0) catalysts .

-

Steric hindrance from the trifluoromethyl group directs coupling to the para-chloro position .

Oxidation and Reduction

The quinoline ring undergoes redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ring Oxidation | m-CPBA, CH₂Cl₂, 25°C | Quinoline N-oxide derivatives | |

| Selective Reduction | H₂, Pd/C, EtOH, 50 psi | 1,2,3,4-Tetrahydroquinoline analogs |

Notable Observations :

-

N-oxidation occurs regioselectively at the pyridine nitrogen, retaining the CF₃ and F substituents .

-

Catalytic hydrogenation reduces the aromatic ring while preserving halogen substituents .

Functionalization via Directed C–H Activation

The CF₃ group acts as a directing group for ortho-functionalization.

Limitations :

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline is in medicinal chemistry. This compound serves as a building block for synthesizing potential drug candidates with various biological activities:

- Antibacterial Activity : This compound has demonstrated significant antibacterial properties against various strains. For example, studies have shown that it exhibits comparable efficacy to established antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 100 | Ampicillin | 25 |

- Antiviral and Anticancer Potential : Preliminary studies indicate that this compound may inhibit viral replication and induce apoptosis in cancer cells. The mechanisms involve modulation of key signaling pathways essential for cell survival and proliferation.

Biological Studies

The compound is also utilized in biological studies to explore its interactions with various molecular targets:

- Enzyme Inhibition : Research indicates that it can inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase. This inhibition disrupts bacterial growth and cell division.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials:

- Liquid Crystals : The unique electronic properties imparted by the fluorinated structure make it suitable for applications in liquid crystal displays.

- Fluorescent Dyes : Its distinct fluorescence characteristics are explored for use in various imaging techniques.

Agricultural Chemistry

This compound is being explored for potential applications in agricultural chemistry:

- Pesticides and Herbicides : The efficacy of fluorinated quinolines as agrochemicals is under investigation, focusing on their ability to target specific pests or weeds effectively.

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of various trifluoromethylated quinolines against resistant strains of Staphylococcus aureus. Results indicated that this compound effectively inhibited bacterial growth at concentrations comparable to standard treatments.

- Anticancer Activity : Investigations into the anticancer properties revealed that this compound inhibits cell proliferation in various cancer cell lines through mechanisms involving dihydroorotate dehydrogenase (DHODH) inhibition, crucial for nucleotide synthesis in rapidly dividing cells.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among related quinoline derivatives:

*Calculated based on molecular formula.

Electronic and Reactivity Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) at position 5 in the target compound increases electron deficiency in the quinoline ring, enhancing reactivity toward nucleophilic attack. Similar effects are observed in 4-Chloro-6-(trifluoromethyl)quinoline (CF₃ at 6) but with reduced steric hindrance compared to CF₃ at position 8 .

- Methoxy groups (e.g., in 917251-95-7) act as electron donors, counteracting the electron-withdrawing effects of adjacent halogens .

Physicochemical Properties

- Lipophilicity and Solubility: The trifluoromethyl group increases lipophilicity, as seen in the target compound and 4-Chloro-8-(trifluoromethyl)quinoline. However, polar groups like hydroxyl (e.g., 59108-09-7) or amino (e.g., 4-AMINO-8-(TRIFLUOROMETHYL)QUINOLINE from ) improve aqueous solubility . Halogen density (e.g., 4,5,7-Trichloro-2-(trifluoromethyl)quinoline) correlates with higher molecular weight and reduced solubility .

Thermal Stability:

- Compounds with multiple halogens (e.g., Cl, F) exhibit higher thermal stability due to strong C–X bonds, making them suitable for high-temperature applications.

Commercial Availability and Cost

- 4-Chloro-8-(trifluoromethyl)quinoline (23779-97-7) is priced at JPY 28,000 for 5g (), comparable to 4-Chloro-6-(trifluoromethyl)quinoline (JPY 30,000/5g) .

- Derivatives with complex substitution patterns (e.g., 917251-95-7) are less commercially available, likely due to synthetic challenges .

Biological Activity

4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique substitution pattern, particularly the presence of trifluoromethyl and halogen atoms, enhances its chemical stability and biological efficacy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical formula is , and it features a quinoline core modified with chlorine and fluorine substituents. The trifluoromethyl group significantly influences its pharmacological properties by enhancing lipophilicity and metabolic stability, which are critical for drug design.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H5ClF4N |

| Molecular Weight | 253.6 g/mol |

| CAS Number | 401567-85-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The strong electron-withdrawing nature of the fluorine atoms facilitates hydrogen bonding and enhances binding affinity to enzymes and receptors. This interaction is crucial for its pharmacological effects, including:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterases, β-secretase, and cyclooxygenase enzymes, which are implicated in neurodegenerative diseases and inflammation.

- Antimicrobial Activity : Studies indicate that quinoline derivatives possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Biological Activity Data

Research has demonstrated the compound's effectiveness against multiple biological targets. Below is a summary of key findings from various studies:

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various quinoline derivatives on AChE and BChE, revealing that this compound exhibited significant inhibition with IC50 values indicating moderate potency against both enzymes .

- Antimicrobial Evaluation : Another investigation into the antimycobacterial activity demonstrated that this compound could effectively inhibit the growth of Mycobacterium tuberculosis H37Rv, suggesting its potential as a lead compound in tuberculosis treatment .

- Molecular Docking Studies : Computational studies have illustrated that the compound interacts favorably with target proteins through halogen bonding, enhancing its biological activity. These interactions were assessed using molecular docking simulations to predict binding affinities and orientations .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and trifluoromethylation. For example:

- Halogenation: Introduce chlorine and fluorine via electrophilic substitution or directed ortho-metalation (DoM) strategies. Use reagents like N-chlorosuccinimide (NCS) or Selectfluor™ for regioselective fluorination .

- Trifluoromethylation: Employ transition-metal-catalyzed cross-coupling (e.g., Ullmann coupling) with CF₃ sources such as TMSCF₃ or CuCF₃. Microwave-assisted synthesis can improve yields and reduce reaction times .

- Optimization: Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd/Cu systems) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H/¹³C NMR for regiochemical assignment. Deuterated DMSO or CDCl₃ are preferred solvents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Electrospray ionization (ESI) is suitable for polar intermediates .

- X-ray Crystallography: Resolve crystal structures using programs like ORTEP-III to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity in anticancer studies?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted therapies .

- Chloro and fluoro substituents modulate electronic effects, increasing DNA intercalation or topoisomerase inhibition. Compare activity against tumor cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Contradiction Analysis: Some derivatives show reduced activity due to steric hindrance from bulkier substituents. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins like c-Met kinase .

Q. How can researchers resolve contradictions in antimicrobial efficacy data for fluorinated quinoline derivatives?

Methodological Answer:

- Data Validation: Replicate assays under standardized conditions (e.g., CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .

- Mechanistic Studies: Perform POM (Petra/Osiris/Molinspiration) analyses to differentiate membrane disruption vs. enzyme inhibition. Use fluorescence microscopy to visualize bacterial membrane damage .

- Synergistic Effects: Evaluate combinations with β-lactam antibiotics to overcome resistance mechanisms (e.g., efflux pumps) .

Q. What strategies are effective for studying cross-hybridization of this compound in supramolecular assemblies?

Methodological Answer:

- Solid-State Analysis: Co-crystallize with complementary oligoamides (e.g., 8-fluoroquinoline derivatives) and analyze helical handedness via X-ray diffraction. ORTEP-III is recommended for visualizing hydrogen-bonding networks .

- Solution Studies: Use ¹H NMR titrations in CDCl₃ to monitor dimerization. Variable-temperature NMR assesses thermodynamic stability of helices .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.